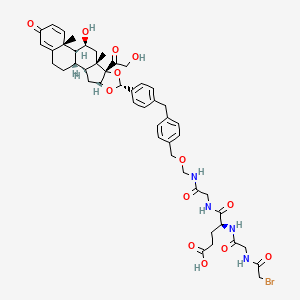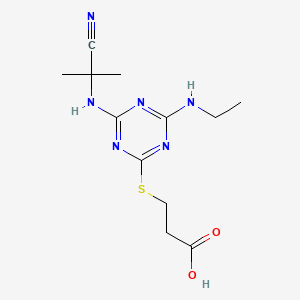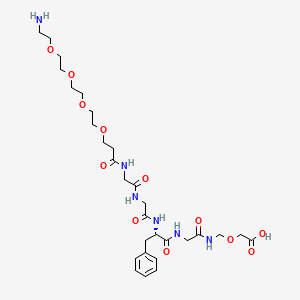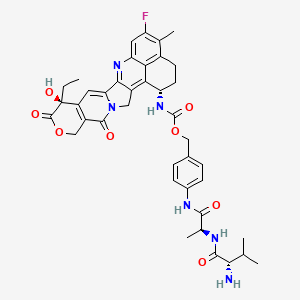
Val-Ala-PABC-Exatecan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Val-Ala-PABC-Exatecan is a compound used in the synthesis of antibody-drug conjugates (ADCs). It consists of a cleavable linker, Val-Ala-PABC, and Exatecan, a topoisomerase I inhibitor. This compound is particularly significant in the field of cancer treatment due to its ability to selectively deliver cytotoxic agents to tumor cells, thereby minimizing damage to healthy cells .
准备方法
Synthetic Routes and Reaction Conditions
Val-Ala-PABC-Exatecan is synthesized through a series of chemical reactions involving the conjugation of Exatecan to the Val-Ala-PABC linker. The process typically involves enzymatic glycan remodeling and metal-free click chemistry. The linker-payload, bicyclononyne carbamoyl sulfamide Val-Ala-PABC Exatecan, is site-specifically conjugated at asparagine 297 of the heavy chain .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure precision and consistency. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
Val-Ala-PABC-Exatecan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, cyanide ions.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
Val-Ala-PABC-Exatecan has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of cellular processes and mechanisms.
Medicine: Integral in the development of targeted cancer therapies, particularly in the form of ADCs.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用机制
Val-Ala-PABC-Exatecan exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound binds to the enzyme, preventing it from unwinding DNA strands, thereby inhibiting cell division and leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
相似化合物的比较
Similar Compounds
Val-Ala-PABC-Doxorubicin: Another ADC linker-payload combination used in cancer treatment.
Val-Ala-PABC-Monomethyl Auristatin E: A compound used in the synthesis of ADCs targeting different cancer types
Uniqueness
Val-Ala-PABC-Exatecan is unique due to its high specificity and potency in targeting topoisomerase I. It is less susceptible to multi-drug resistance mechanisms compared to other similar compounds, making it a valuable tool in cancer therapy .
属性
分子式 |
C40H43FN6O8 |
|---|---|
分子量 |
754.8 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C40H43FN6O8/c1-6-40(53)26-13-30-34-24(15-47(30)37(50)25(26)17-54-38(40)51)32-28(12-11-23-19(4)27(41)14-29(45-34)31(23)32)46-39(52)55-16-21-7-9-22(10-8-21)44-35(48)20(5)43-36(49)33(42)18(2)3/h7-10,13-14,18,20,28,33,53H,6,11-12,15-17,42H2,1-5H3,(H,43,49)(H,44,48)(H,46,52)/t20-,28-,33-,40-/m0/s1 |
InChI 键 |
ZACAMCPLQSLRJF-PICQSYHMSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


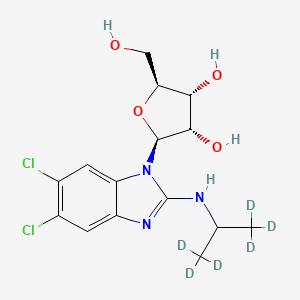
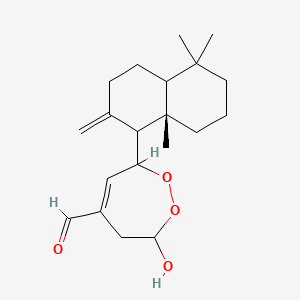
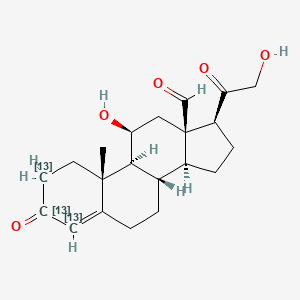
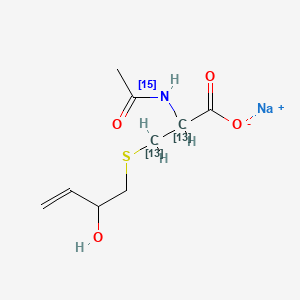
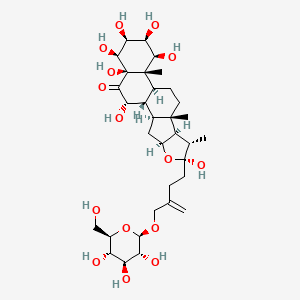
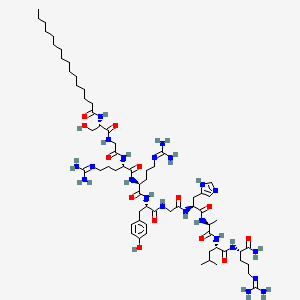
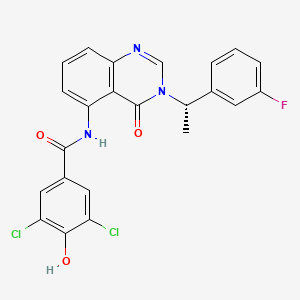
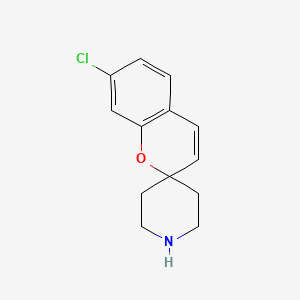
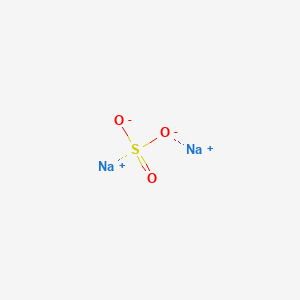
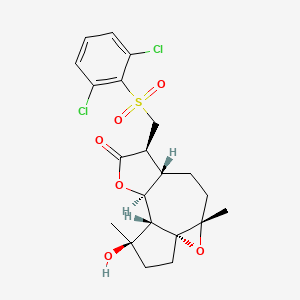
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
